molecular formula C28H22ClNO3 B133455 Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate CAS No. 149968-11-6

Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate

Cat. No. B133455
M. Wt: 455.9 g/mol
InChI Key: INXATVZSQVIIHJ-NTEUORMPSA-N
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Description

“Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate” is a chiral compound . It is also known as “METHYL 2- ((3S)-3- {3- [ (E)-2- (7-CHLOROQUINOLIN-2-YL)VINYL]PHENYL}-3-HYDROXYPROPYL)BENZOATE HYDRATE” with the CAS No. 287930-78-3 .


Chemical Reactions Analysis

This compound is being studied as an inhibitor of ketoreductase . Ketoreductase is an enzyme that catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, which is an intermediate in the beta-oxidation pathway . The genetically modified ketone reductases, which were generated by directed evolution and were 3000 times than that of the native enzyme from Microbacterium campoquemadoensis MB5614, were used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 457.95 g/mol . Unfortunately, other specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Biocatalytic Process Development

A study by Liang et al. (2010) focused on the development of a biocatalytic process using KetoREDuctase (KRED) for the asymmetric reduction of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate. This process is vital for synthesizing montelukast sodium, a medication used for asthma and allergies.

Synthesis Technology Study

Yu Qia (2014) conducted research on the synthesis technology of this compound, aiming to optimize the synthesis process. The study outlined a series of chemical reactions, highlighting improvements in preparation cost, yield, and suitability for industrial requirements (Qia, 2014).

Chemistry of Heterocyclic Compounds

Ukrainets et al. (2014) explored the cyclization of related compounds, contributing to the understanding of the chemical behavior and potential applications of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate in heterocyclic chemistry (Ukrainets et al., 2014).

Antimicrobial Agent Synthesis

N. Desai et al. (2007) synthesized new quinazolines, a class of compounds related to Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, to investigate their potential as antimicrobial agents (Desai et al., 2007).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) identified a compound related to Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate as a tubulin polymerization inhibitor, suggesting possible applications in cancer research (Minegishi et al., 2015).

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . In fact, the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . This compound, being a chiral compound, could potentially be synthesized using biocatalysis in the future .

properties

IUPAC Name

methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18H,12,16H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXATVZSQVIIHJ-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate

CAS RN

149968-11-6
Record name Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Liang, J Lalonde, B Borup, V Mitchell… - … Process Research & …, 2010 - ACS Publications
A KetoREDuctase (KRED) engineered via directed evolution technologies catalyzed the asymmetric reduction of (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)…
Number of citations: 237 pubs.acs.org
M Hall, AS Bommarius - Chemical reviews, 2011 - ACS Publications
Redox reactions are essential to any currently known form of life and are at the core of a majority of metabolic processes, such as cellular respiration or photosynthesis. As about 25% of …
Number of citations: 233 pubs.acs.org
AE Sardauna, M Abdulrasheed, A Nzila, MM Musa - Molecular Catalysis, 2023 - Elsevier
Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones is an attractive approach to produce their corresponding valuable enantiopure alcohols. These ketones contain alkyl …
Number of citations: 3 www.sciencedirect.com
RN Patel - Green Biocatalysis, 2016 - Wiley Online Library
The preparation of enantiomers of chiral intermediates is very important in the pharmaceutical/agrochemical industry. Chiral intermediates of drugs are generally produced by …
Number of citations: 6 onlinelibrary.wiley.com
J Zhou, G Xu, Y Ni - ACS Catalysis, 2020 - ACS Publications
Biocatalyzed asymmetric reduction of ketones is one of the most cost-effective and environmentally friendly approaches for preparing chiral alcohols. However, few natural ketone …
Number of citations: 33 pubs.acs.org
J Lalonde - Green Techniques for Organic Synthesis and …, 2018 - Wiley Online Library
This chapter presents a brief summary of the state of the art of enzyme engineering. It then highlights several processes in which a biocatalytic process has been reported to have …
Number of citations: 1 onlinelibrary.wiley.com
M Hall - RSC Chemical Biology, 2021 - pubs.rsc.org
Enzymes, at the turn of the 21st century, are gaining a momentum. Especially in the field of synthetic organic chemistry, a broad variety of biocatalysts are being applied in an increasing …
Number of citations: 34 pubs.rsc.org
M Hall - 2021 - pdfs.semanticscholar.org
Enzymes, at the turn of the 21st century, are gaining a momentum. Especially in the field of synthetic organic chemistry, a broad variety of biocatalysts are being applied in an increasing …
Number of citations: 3 pdfs.semanticscholar.org
M Hall - Biocatalysis for Practitioners: Techniques, Reactions …, 2021 - Wiley Online Library
Biocatalysis presents several advantages as synthetic methodology. Oxidoreductases in particular have become highly valuable enzymes to access optically active products in high …
Number of citations: 1 onlinelibrary.wiley.com
AS Bommarius, MF Paye - Chemical Society Reviews, 2013 - pubs.rsc.org
The area of biocatalysis itself is in rapid development, fueled by both an enhanced repertoire of protein engineering tools and an increasing list of solved problems. Biocatalysts, …
Number of citations: 456 pubs.rsc.org

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